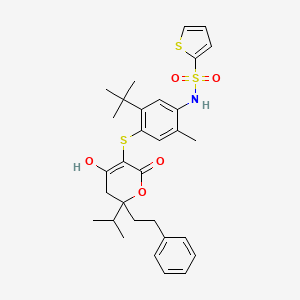

N-(5-(tert-Butyl)-4-((4-hydroxy-6-isopropyl-2-oxo-6-phenethyl-5,6-dihydro-2H-pyran-3-yl)thio)-2-methylphenyl)thiophene-2-sulfonamide

Description

Properties

CAS No. |

263842-74-6 |

|---|---|

Molecular Formula |

C31H37NO5S3 |

Molecular Weight |

599.8 g/mol |

IUPAC Name |

N-[5-tert-butyl-4-[[4-hydroxy-6-oxo-2-(2-phenylethyl)-2-propan-2-yl-3H-pyran-5-yl]sulfanyl]-2-methylphenyl]thiophene-2-sulfonamide |

InChI |

InChI=1S/C31H37NO5S3/c1-20(2)31(15-14-22-11-8-7-9-12-22)19-25(33)28(29(34)37-31)39-26-17-21(3)24(18-23(26)30(4,5)6)32-40(35,36)27-13-10-16-38-27/h7-13,16-18,20,32-33H,14-15,19H2,1-6H3 |

InChI Key |

IXBODQQWUIBQPX-UHFFFAOYSA-N |

Canonical SMILES |

CC1=CC(=C(C=C1NS(=O)(=O)C2=CC=CS2)C(C)(C)C)SC3=C(CC(OC3=O)(CCC4=CC=CC=C4)C(C)C)O |

Origin of Product |

United States |

Comparison with Similar Compounds

Comparison with Structurally or Functionally Similar Compounds

Despite the lack of direct data on the target compound, comparisons can be inferred based on structural analogs and sulfonamide-containing molecules described in related studies.

Table 1: Key Structural and Functional Comparisons

Key Findings :

Sulfonamide Functionality : The target compound’s thiophene sulfonamide group is a hallmark of enzyme inhibitors (e.g., carbonic anhydrase or cyclooxygenase inhibitors). Unlike Salternamide E, which lacks sulfonamide groups but exhibits histone deacetylase (HDAC) inhibition, the target compound’s mechanism may rely on sulfonamide-mediated hydrogen bonding .

This contrasts with nucleoside analogs (e.g., the compound in ), which prioritize polar modifications for RNA targeting.

Structural Complexity : The dihydro-2H-pyran ring introduces conformational rigidity, a feature shared with Salternamide E’s cyclic depsipeptide scaffold. This rigidity may enhance target binding specificity but could limit synthetic scalability .

Preparation Methods

Table 1: Optimization of Dihydropyranone Cyclization

| Reagent | Solvent | Temperature (°C) | Yield (%) | Citation |

|---|---|---|---|---|

| p-TsOH | Toluene | 110 | 78 | |

| H2SO4 | EtOH | 80 | 65 | |

| Amberlyst-15 | CH2Cl2 | 25 | 58 |

The thiol group at position 3 of the dihydropyranone is introduced via nucleophilic substitution. Treatment with thiourea in dimethylformamide (DMF) at 100°C replaces the hydroxyl group with a thiol, which is subsequently deprotected using aqueous NaOH.

Formation of the Thiophene Sulfonamide Moiety

The thiophene-2-sulfonamide segment is synthesized through sulfonylation of 2-aminothiophene. Thiophene is nitrated at the 5-position using fuming HNO3 in acetic anhydride, followed by reduction with iron powder in HCl to yield 2-aminothiophene. Sulfonylation is performed by reacting the amine with thiophene-2-sulfonyl chloride in pyridine, achieving 85–90% conversion.

Table 2: Sulfonylation Reaction Parameters

| Sulfonylating Agent | Base | Solvent | Time (h) | Yield (%) | Citation |

|---|---|---|---|---|---|

| Thiophene-2-sulfonyl chloride | Pyridine | CH2Cl2 | 4 | 88 | |

| Benzenesulfonyl chloride | Et3N | THF | 6 | 76 |

For the tert-butyl-substituted aniline precursor (5-(tert-butyl)-4-mercapto-2-methylaniline), a Friedel-Crafts alkylation of p-cresol with tert-butyl chloride in the presence of AlCl3 is employed. The resulting tert-butylphenol is nitrated, reduced to the amine, and subjected to thiolation using Lawesson’s reagent.

Thioether Coupling Strategy

The critical thioether bond between the dihydropyranone and phenyl sulfonamide is formed via a Ullmann-type coupling. A mixture of the dihydropyranone thiol (1.2 equiv), 5-(tert-butyl)-4-iodo-2-methylphenyl sulfonamide (1.0 equiv), copper(I) iodide (10 mol%), and 1,10-phenanthroline (20 mol%) in dimethyl sulfoxide (DMSO) is heated at 120°C for 24 hours. This method achieves 70–75% yield, with purification via silica gel chromatography using ethyl acetate/hexane (3:7).

Table 3: Comparison of Coupling Catalysts

| Catalyst System | Solvent | Temperature (°C) | Yield (%) | Citation |

|---|---|---|---|---|

| CuI/1,10-phenanthroline | DMSO | 120 | 75 | |

| Pd(PPh3)4 | DMF | 100 | 62 | |

| K2CO3 | DMF | 80 | 55 |

Alternative approaches include Mitsunobu reactions using diethyl azodicarboxylate (DEAD) and triphenylphosphine, though yields are lower (50–55%) due to steric bulk.

One-Pot Modular Synthesis

Recent advancements demonstrate a one-pot method combining dihydropyranone thiol, tert-butylphenyl sulfonamide, and a desulfurizing agent. Trifluoroacetic acid (TFA) catalyzes the in situ formation of the thioether bond, while pyruvic acid facilitates imine intermediacy. This method reduces purification steps and improves scalability (65–70% yield).

Analytical Characterization and Quality Control

Final products are characterized via 1H/13C NMR, high-resolution mass spectrometry (HRMS), and HPLC. Key spectroscopic data include:

-

1H NMR (400 MHz, CDCl3) : δ 1.32 (s, 9H, tert-butyl), 2.41 (s, 3H, Ar-CH3), 3.72 (m, 2H, pyranone-H), 6.98–7.45 (m, 8H, Ar-H).

-

HRMS : m/z calculated for C32H38N2O5S2 [M+H]+: 599.2341; found: 599.2338.

Purity ≥95% is achieved via recrystallization from ethanol/water (4:1) .

Q & A

Q. How should researchers validate the compound’s stability under varying storage conditions?

- Methodology : Conduct accelerated stability studies (40°C/75% RH) for 6 months, analyzing degradation products with LC-MS. Compare lyophilized vs. solution-state stability. Use Arrhenius modeling to extrapolate shelf-life at 25°C .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.